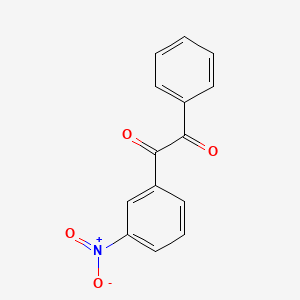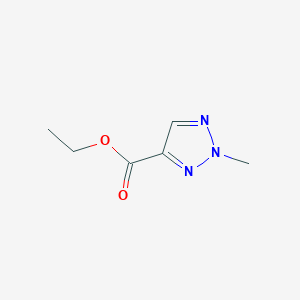![molecular formula C8H4F3NO4S B13039917 Benzo[d]isoxazol-3-yl trifluoromethanesulfonate](/img/structure/B13039917.png)
Benzo[d]isoxazol-3-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]isoxazol-3-yl trifluoromethanesulfonate is a chemical compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isoxazol-3-yl trifluoromethanesulfonate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions, such as room temperature . Another approach includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[d]isoxazol-3-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Cycloaddition Reactions: Isoxazole derivatives are known to undergo (3+2) cycloaddition reactions, often catalyzed by metals such as copper or ruthenium.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles like amines and alcohols, as well as metal catalysts for cycloaddition reactions. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield various substituted isoxazole derivatives, while cycloaddition reactions can produce complex heterocyclic structures.
Aplicaciones Científicas De Investigación
Benzo[d]isoxazol-3-yl trifluoromethanesulfonate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of proteins such as BRD4, which are associated with various diseases, including cancer and inflammation.
Materials Science: Isoxazole derivatives are explored for their potential use in the development of new materials with unique properties.
Biological Studies: The compound is used in studies to understand the biological activity of isoxazole derivatives, including their antimicrobial, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of Benzo[d]isoxazol-3-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. For instance, as a BRD4 inhibitor, it binds to the bromodomains of the BRD4 protein, preventing the protein from interacting with acetylated lysine residues on histones. This inhibition can disrupt the regulation of gene transcription, leading to potential therapeutic effects in diseases like cancer .
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: This compound has been studied for its anticonvulsant properties.
Uniqueness
Benzo[d]isoxazol-3-yl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts distinct reactivity and properties compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H4F3NO4S |
|---|---|
Peso molecular |
267.18 g/mol |
Nombre IUPAC |
1,2-benzoxazol-3-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H4F3NO4S/c9-8(10,11)17(13,14)16-7-5-3-1-2-4-6(5)15-12-7/h1-4H |
Clave InChI |
UWLVPSDZODSWRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NO2)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13039865.png)








![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13039928.png)

